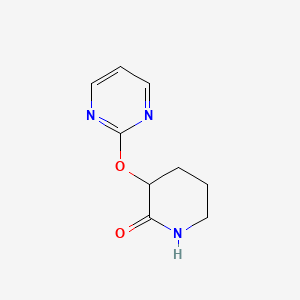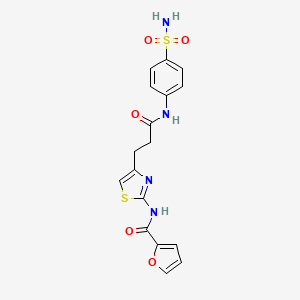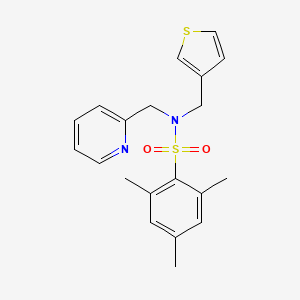
2,4,6-trimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-trimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TAK-659 and is classified as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. TAK-659 has been shown to inhibit the activity of several kinases, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
TAK-659 works by inhibiting the activity of several kinases, including BTK, FLT3, and ITK. BTK is a kinase that plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in the treatment of B-cell malignancies. FLT3 is a kinase that is commonly mutated in acute myeloid leukemia, and its inhibition has been shown to have therapeutic potential in the treatment of this disease. ITK is a kinase that plays a crucial role in T-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of several kinases, leading to the inhibition of various cellular processes. TAK-659 has been shown to have anti-tumor activity in preclinical models of B-cell malignancies and acute myeloid leukemia. This compound has also been shown to have immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages and limitations for lab experiments. This compound has been extensively studied, and its mechanism of action is well understood. TAK-659 has been shown to have therapeutic potential in the treatment of several diseases, making it a promising candidate for further research. However, TAK-659 has limitations in terms of its toxicity and solubility, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of TAK-659. One potential direction is the development of more potent and selective kinase inhibitors that can target specific kinases with minimal off-target effects. Another direction is the investigation of the combination of TAK-659 with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic potential. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of TAK-659 to optimize its dosing and administration.
Synthesis Methods
TAK-659 can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the use of various reagents and solvents, making it a complex process that requires expertise in organic chemistry. The exact synthesis method used to produce TAK-659 may vary depending on the manufacturer.
Scientific Research Applications
TAK-659 has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of several kinases, including BTK, FLT3, and ITK. These kinases play a crucial role in various cellular processes, and their inhibition has been shown to have therapeutic potential in the treatment of several diseases.
properties
IUPAC Name |
2,4,6-trimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-15-10-16(2)20(17(3)11-15)26(23,24)22(12-18-7-9-25-14-18)13-19-6-4-5-8-21-19/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTKQEVQLSMMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

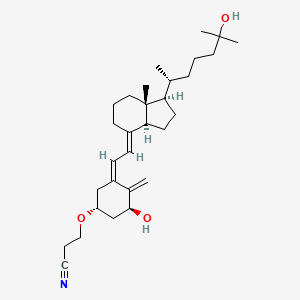
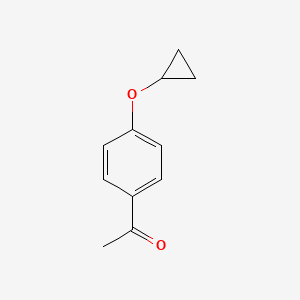
![1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2682454.png)
![Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2682456.png)
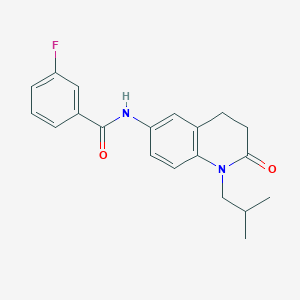
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2682460.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2682462.png)
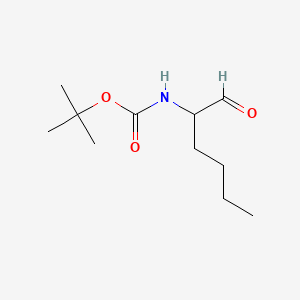
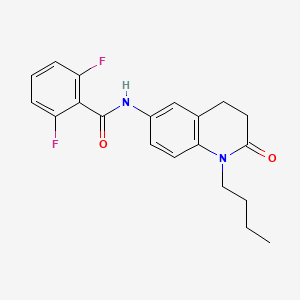
![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2682465.png)
